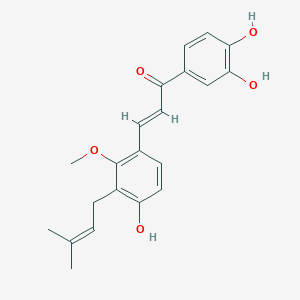

Licoagrochalcone C

Description

This compound has been reported in Glycyrrhiza glabra and Glycyrrhiza inflata with data available.

Properties

IUPAC Name |

(E)-1-(3,4-dihydroxyphenyl)-3-[4-hydroxy-2-methoxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-13(2)4-8-16-18(23)10-6-14(21(16)26-3)5-9-17(22)15-7-11-19(24)20(25)12-15/h4-7,9-12,23-25H,8H2,1-3H3/b9-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYZHQQZLIBKBP-WEVVVXLNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1OC)C=CC(=O)C2=CC(=C(C=C2)O)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C=CC(=C1OC)/C=C/C(=O)C2=CC(=C(C=C2)O)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325144-68-1 | |

| Record name | Licoagrochalcone C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0325144681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Licoagrochalcone C: A Technical Guide to its Discovery, Isolation from Glycyrrhiza Species, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Licoagrochalcone C, a retrochalcone found within various species of the Glycyrrhiza genus, has garnered significant interest in the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the discovery and isolation of this compound, alongside detailed experimental protocols for its extraction and for the investigation of its biological effects. A key focus is placed on its modulatory activity on critical cellular signaling pathways, namely the NF-κB and PI3K/Akt pathways, which are implicated in inflammation and cell survival. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development, offering both foundational knowledge and practical methodologies for the study of this promising natural compound.

Discovery and Chemical Profile

This compound was first reported as a new chalcone isolated from licorice root by Saitoh and Shibata in 1975.[1] It is a member of the retrochalcone subgroup of flavonoids and is primarily isolated from species of the Glycyrrhiza genus, most notably Glycyrrhiza glabra[2][3][4]. Chalcones, in general, are characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.

Chemical Structure:

-

Systematic Name: (E)-1-[2,4-dihydroxy-3-(3-methylbut-2-en-1-yl)phenyl]-3-(4-methoxyphenyl)prop-2-en-1-one

-

Molecular Formula: C21H22O4

-

Molecular Weight: 338.4 g/mol

Isolation from Glycyrrhiza glabra

The following protocol for the extraction and isolation of this compound from the dried roots of Glycyrrhiza glabra has been described in the literature. It should be noted that while this protocol outlines the methodology, specific yield and purity data for this compound from this particular procedure are not extensively reported in the available literature. Quantitative analysis of flavonoids in licorice is often performed using High-Performance Liquid Chromatography (HPLC)[5][6][7][8][9][10].

Extraction and Isolation Protocol

This protocol is adapted from the method described by Franceschelli et al. (2011), which references the work of Yoon et al.[2]

2.1.1. Materials and Equipment:

-

Dried roots of Glycyrrhiza glabra

-

Liquid nitrogen

-

Mortar and pestle

-

Boiling distilled water

-

n-hexane

-

Dichloromethane

-

Chloroform

-

Silica gel for column chromatography

-

Rotary evaporator

-

Standard laboratory glassware and filtration apparatus

2.1.2. Procedure:

-

Grinding: Grind 2 kg of dried Glycyrrhiza glabra roots into a fine powder using a mortar and pestle with liquid nitrogen to ensure efficient extraction.

-

Aqueous Extraction: Perform two consecutive extractions of the powdered root material with 4 L of boiling distilled water for 2.5 hours each.

-

Defatting: Combine the aqueous extracts and remove fatty acids by partitioning with 2 L of n-hexane.

-

Solvent Extraction: Extract the defatted aqueous solution three times with 2 L of dichloromethane.

-

Concentration: Combine the dichloromethane extracts and evaporate the solvent using a rotary evaporator to obtain a residue.

-

Chromatographic Purification: Dissolve the residue in chloroform and load it onto a silica gel column for chromatographic separation to isolate this compound.

Quantitative Data

Table 1: General Flavonoid Content in Glycyrrhiza glabra Root Extracts

| Compound Class | Concentration Range (mg/g of dry root) |

| Total Phenols | 72.10 - 107.93 |

| Total Flavonoids | 18.42 - 44.2 |

Note: This table represents the general content of total phenols and flavonoids in Glycyrrhiza glabra extracts and not the specific yield of this compound.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory and antioxidant properties being of particular interest. These effects are largely attributed to its ability to modulate key cellular signaling pathways, including the NF-κB and PI3K/Akt pathways.

Anti-inflammatory and Antioxidant Effects

This compound has been shown to attenuate inflammatory responses by reducing the production of pro-inflammatory mediators.[2] It also demonstrates antioxidant activity by modulating the activity of antioxidant enzymes.[11]

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. This compound has been found to inhibit the activation of NF-κB, thereby downregulating the expression of downstream inflammatory genes.[2]

Caption: this compound inhibits the NF-κB signaling pathway.

Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and growth. This compound has been observed to influence this pathway, which can have implications for its potential anti-cancer and cardio-protective effects.

Caption: this compound modulates the PI3K/Akt signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments used to investigate the biological activity of this compound.

NF-κB Luciferase Reporter Gene Assay

This assay is used to quantify the activation of the NF-κB signaling pathway.

4.1.1. Principle:

Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, and the resulting luminescence is measured as an indicator of NF-κB activity.

4.1.2. Materials:

-

HEK293T cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin

-

NF-κB luciferase reporter plasmid

-

Transfection reagent

-

96-well white, clear-bottom tissue culture plates

-

This compound stock solution (in DMSO)

-

NF-κB activator (e.g., TNF-α or LPS)

-

Luciferase assay reagent

-

Luminometer

4.1.3. Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Transfect the cells with the NF-κB luciferase reporter plasmid according to the manufacturer's protocol for the chosen transfection reagent.

-

Treatment: After 24 hours of transfection, replace the medium with fresh medium containing this compound at various concentrations. Incubate for 1-2 hours.

-

Stimulation: Add the NF-κB activator (e.g., TNF-α at 10 ng/mL) to the wells and incubate for an additional 6-8 hours.

-

Lysis: Remove the medium and lyse the cells with the luciferase assay lysis buffer.

-

Luminescence Measurement: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

Caption: Workflow for the NF-κB luciferase reporter gene assay.

Western Blot Analysis of the PI3K/Akt Pathway

This technique is used to detect and quantify the levels of total and phosphorylated proteins in the PI3K/Akt pathway.

4.2.1. Principle:

Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the proteins of interest (e.g., total Akt and phospho-Akt).

4.2.2. Materials:

-

Cells treated with this compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-total Akt, rabbit anti-phospho-Akt)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Chemiluminescent substrate

-

Imaging system

4.2.3. Procedure:

-

Cell Lysis: Lyse the treated cells with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again several times with TBST.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for a loading control (e.g., β-actin) or for the total protein (e.g., total Akt).

Caption: General workflow for Western blot analysis.

Conclusion

This compound is a promising natural product with well-documented anti-inflammatory and antioxidant properties, mediated at least in part through the modulation of the NF-κB and PI3K/Akt signaling pathways. This technical guide provides a comprehensive overview of its discovery, a detailed protocol for its isolation from Glycyrrhiza glabra, and robust methodologies for investigating its biological activities. While further research is needed to fully elucidate its therapeutic potential and to optimize its extraction and purification for higher yields, the information presented here serves as a valuable resource for scientists and researchers dedicated to the development of novel therapeutics from natural sources.

References

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. Licocalchone-C Extracted from Glycyrrhiza Glabra Inhibits Lipopolysaccharide-Interferon-γ Inflammation by Improving Antioxidant Conditions and Regulating Inducible Nitric Oxide Synthase Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycyrrhiza glabra - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. Determination of flavonoids in licorice using acid hydrolysis and reversed-phase HPLC and evaluation of the chemical quality of cultivated licorice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification and Chemical Standardization of Licorice Raw Materials and Dietary Supplements Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HPLC analysis of liquorice triterpenoids--applications to the quality control of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Extraction of Glycyrrhizic Acid and Glabridin from Licorice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The intricate biosynthetic journey of Licoagrochalcone C in Licorice: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the biosynthetic pathway of Licoagrochalcone C, a significant bioactive chalcone found in licorice (Glycyrrhiza species). This document provides a comprehensive overview of the enzymatic steps, precursor molecules, and key intermediates, supported by quantitative data and detailed experimental protocols to facilitate further research and drug development.

The Phenylpropanoid Pathway: Laying the Foundation

The biosynthesis of this compound originates from the general phenylpropanoid pathway, a fundamental route in higher plants for the production of a vast array of secondary metabolites. This initial phase establishes the core chalcone scaffold.

The journey begins with the amino acid L-phenylalanine, which undergoes a series of three enzymatic reactions to yield 4-coumaroyl-CoA, a central precursor for flavonoid biosynthesis.

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H, hydroxylates cinnamic acid at the 4-position to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it with coenzyme A, forming 4-coumaroyl-CoA.

The subsequent crucial step is the formation of the chalcone backbone, catalyzed by Chalcone Synthase (CHS) . This enzyme orchestrates the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone (4,2',4',6'-tetrahydroxychalcone)[1].

Tailoring the Chalcone: The Path to this compound

The unique structure of this compound arises from specific modifications to the basic chalcone skeleton. These tailoring reactions, primarily O-methylation and C-prenylation, are critical for its distinct biological activities.

O-Methylation: A Key Modification

Evidence suggests that an O-methyltransferase (OMT) plays a pivotal role in the biosynthesis of various licochalcones[2][3]. Specifically, a Chalcone O-methyltransferase (ChOMT) utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor to catalyze the methylation of a hydroxyl group on the chalcone ring. While the exact precursor for this compound methylation is not definitively established, studies on related chalcones suggest that methylation often occurs at the 2'-hydroxyl group of the A-ring[4]. The substrate specificity of these plant OMTs is a key determinant of the final product structure[2][3].

C-Prenylation: Adding the Isoprenoid Moiety

A defining feature of this compound is the presence of a prenyl group attached to the carbon skeleton. This reaction is catalyzed by a prenyltransferase (PT) , which transfers a dimethylallyl pyrophosphate (DMAPP) moiety to an aromatic acceptor. In the context of licochalcone biosynthesis, a chalcone-specific prenyltransferase is responsible for this key step.

Research has identified a regiospecific chalcone prenyltransferase, GuILDT , from Glycyrrhiza uralensis, which can prenylate isoliquiritigenin[5][6][7]. While the direct action of a specific prenyltransferase on the immediate precursor to this compound is yet to be fully characterized, the activity of enzymes like GuILDT provides a strong model for this crucial biosynthetic step. These membrane-bound enzymes are of significant interest for metabolic engineering efforts to produce prenylated flavonoids[8].

Proposed Biosynthetic Pathway of this compound

Based on the available evidence, the following pathway is proposed for the biosynthesis of this compound.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

While specific quantitative data for the intermediates of the this compound pathway remains limited, studies on related flavonoids in Glycyrrhiza species provide valuable context. The tables below summarize representative quantitative data found in the literature.

Table 1: Quantification of Major Flavonoids in Glycyrrhiza Species

| Compound | Species | Concentration (µg/mL) | Method |

| Licochalcone A | G. inflata | 0.53 - 530 | UPLC-MS/MS |

| Liquiritigenin | G. uralensis | Not specified | UPC² |

| Glabridin | G. glabra | Not specified | UPC² |

| Isoliquiritigenin | G. uralensis | Not specified | UPC² |

Note: Data is compiled from various sources and analytical conditions may differ.[3][9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Heterologous Expression and Purification of a Plant Prenyltransferase in Yeast

This protocol is adapted for the expression of membrane-bound plant prenyltransferases, such as those involved in chalcone modification.

Objective: To produce and purify a recombinant plant prenyltransferase for in vitro characterization.

Materials:

-

Yeast expression vector (e.g., pYES-DEST52)

-

Saccharomyces cerevisiae strain (e.g., INVSc1)

-

Appropriate selective media (SD-Ura)

-

Induction medium (SG-Ura with galactose)

-

Lysis buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol)

-

Solubilization buffer (50 mM HEPES pH 7.5, 30% glycerol, 20 mM imidazole, 0.5% DDM)

-

Wash buffer (50 mM HEPES pH 7.5, 20% glycerol, 300 mM NaCl, 20 mM imidazole, 0.01% DDM)

-

Elution buffer (50 mM HEPES pH 7.5, 30% glycerol, 100 mM NaCl, 250 mM imidazole, 0.01% DDM)

-

Ni-NTA agarose resin

-

Protease inhibitor cocktail

Procedure:

-

Gene Cloning: Clone the full-length cDNA of the candidate prenyltransferase into the yeast expression vector.

-

Yeast Transformation: Transform the expression construct into the S. cerevisiae strain using the lithium acetate method.

-

Expression:

-

Grow a starter culture in selective dextrose medium (SD-Ura) overnight.

-

Inoculate the induction medium (SG-Ura) to an OD600 of 0.4.

-

Induce protein expression by growing for 16-24 hours at 20-30°C.

-

-

Cell Lysis:

-

Harvest cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer with protease inhibitors.

-

Lyse the cells using glass beads and vigorous vortexing.

-

-

Membrane Solubilization:

-

Centrifuge the lysate to pellet cell debris and membranes.

-

Resuspend the membrane pellet in solubilization buffer.

-

Incubate with gentle agitation for 1 hour at 4°C.

-

Centrifuge at high speed to pellet unsolubilized material.

-

-

Purification:

-

Incubate the supernatant containing the solubilized protein with pre-equilibrated Ni-NTA resin overnight at 4°C.

-

Wash the resin with wash buffer.

-

Elute the protein with elution buffer.

-

-

Protein Analysis: Analyze the purified protein by SDS-PAGE and Western blotting.

In Vitro Chalcone O-Methyltransferase Assay

This protocol describes a method to determine the activity of a purified recombinant O-methyltransferase on a chalcone substrate.

Objective: To measure the enzymatic activity of a chalcone O-methyltransferase.

Materials:

-

Purified recombinant O-methyltransferase

-

Chalcone substrate (e.g., a hypothetical precursor to this compound)

-

S-adenosyl-L-methionine (SAM)

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 10 mM MgCl₂)

-

Quenching solution (e.g., 10% acetic acid)

-

Ethyl acetate

-

HPLC system with a C18 column

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the assay buffer, chalcone substrate (dissolved in a minimal amount of DMSO), and the purified enzyme.

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

-

Initiation of Reaction: Start the reaction by adding SAM.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding the quenching solution.

-

Product Extraction:

-

Extract the methylated chalcone product with an equal volume of ethyl acetate.

-

Vortex and centrifuge to separate the phases.

-

Transfer the organic phase to a new tube and evaporate to dryness.

-

-

Analysis:

-

Resuspend the dried extract in a suitable solvent (e.g., methanol).

-

Analyze the sample by HPLC to separate and quantify the methylated product.

-

Calculate the enzyme activity based on the amount of product formed over time.

-

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of experiments and the enzymatic cascade in the biosynthesis of this compound.

Caption: Workflow for enzyme characterization.

Caption: Simplified enzymatic cascade for this compound.

Conclusion

The biosynthesis of this compound is a multi-step process that builds upon the general phenylpropanoid pathway and involves key tailoring enzymes, including O-methyltransferases and prenyltransferases. While the complete pathway and its regulation are still under investigation, the identification of candidate genes and the development of robust experimental protocols are paving the way for a deeper understanding and potential biotechnological production of this valuable bioactive compound. This guide provides a solid foundation for researchers to delve into the fascinating biochemistry of licorice and harness its potential for therapeutic applications.

References

- 1. Biotransformation of the Phenolic Constituents from Licorice and Cytotoxicity Evaluation of Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structures of two natural product methyltransferases reveal the basis for substrate specificity in plant O-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Substrate‐Multiplexed Assessment of Aromatic Prenyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ntrs.nasa.gov [ntrs.nasa.gov]

- 6. Optimising expression and extraction of recombinant proteins in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Optimized protocol for expression and purification of membrane-bound PglB, a bacterial oligosaccharyl transferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Licoagrochalcone C: A Technical Guide to Its Natural Sources, Abundance, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licoagrochalcone C is a retrochalcone, a type of flavonoid, that has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, its abundance in those sources, detailed experimental protocols for its isolation and quantification, and an exploration of the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources and Abundance

This compound is primarily isolated from the roots and rhizomes of various species of licorice, a perennial herb belonging to the genus Glycyrrhiza. The most prominent sources of this compound are Glycyrrhiza glabra and Glycyrrhiza inflata.[1] While licorice has been used in traditional medicine for centuries, the specific quantification of its numerous bioactive compounds is a more recent endeavor.

The abundance of this compound can vary significantly depending on the licorice species, geographical origin, and the specific part of the plant being analyzed. While precise quantitative data for this compound is not extensively documented across all species, related licochalcones, such as Licochalcone A, have been quantified, providing a comparative context. For instance, the Licochalcone A content in the dry root of Glycyrrhiza inflata can be as high as 8–10 mg/g.[2]

Table 1: Natural Sources of this compound and Related Chalcones

| Compound | Natural Source(s) | Plant Part(s) | Reported Abundance (where available) |

| This compound | Glycyrrhiza glabra, Glycyrrhiza inflata[1] | Roots, Rhizomes | Data not consistently reported, but present as a key flavonoid constituent. |

| Licochalcone A | Glycyrrhiza inflata[2] | Roots | Approximately 8-10 mg/g of dry root.[2] |

| Licochalcone B | Glycyrrhiza inflata | Roots | - |

| Licochalcone D | Glycyrrhiza spp. | Roots | - |

| Licochalcone E | Glycyrrhiza spp. | Roots | - |

Experimental Protocols

The isolation and quantification of this compound from its natural sources involve a series of meticulous steps, from extraction to chromatographic separation and analysis. The following protocols are synthesized from various research methodologies for the analysis of flavonoids in licorice.

Protocol 1: Extraction of this compound from Glycyrrhiza glabra

This protocol is based on a method described for the extraction of licochalcones from Glycyrrhiza glabra.[3][4]

-

Sample Preparation:

-

Obtain dried roots of Glycyrrhiza glabra.

-

Grind the dried roots into a fine powder using a mortar and pestle, preferably in liquid nitrogen to prevent degradation of thermolabile compounds.

-

-

Extraction:

-

Perform two consecutive extractions of the powdered root material (e.g., 2 kg) with boiling distilled water (e.g., 4 L) for 2.5 hours each.

-

Combine the aqueous extracts.

-

-

Defatting:

-

Remove fatty acids from the combined water extract by partitioning with n-hexane (e.g., 2 L). Discard the n-hexane layer.

-

-

Liquid-Liquid Extraction:

-

Extract the defatted aqueous solution three times with dichloromethane (e.g., 2 L each).

-

Combine the dichloromethane extracts and evaporate the solvent under reduced pressure.

-

-

Column Chromatography:

-

Dissolve the residue in chloroform.

-

Load the chloroform solution onto a silica gel column.

-

Elute the column with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to separate the different flavonoid fractions.

-

Collect the fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

-

-

Purification:

-

Combine the fractions rich in this compound and further purify using High-Performance Liquid Chromatography (HPLC).

-

Use a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

-

The purity of the isolated compound should be checked using HPLC with a diode array detector, and its structural identity confirmed by 1H-NMR and 13C-NMR spectroscopy.[4]

-

Protocol 2: Quantification of this compound by UPLC-MS/MS

This protocol is a generalized method based on techniques used for the quantitative analysis of flavonoids in licorice.[5][6][7]

-

Standard Preparation:

-

Prepare a stock solution of purified this compound of known concentration in a suitable solvent (e.g., methanol).

-

Prepare a series of calibration standards by serially diluting the stock solution.

-

-

Sample Preparation:

-

Extract a known weight of the powdered licorice root with a suitable solvent (e.g., 50% methanol) using ultrasonication for a defined period (e.g., 45 minutes).[7]

-

Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter before injection into the UPLC-MS/MS system.

-

-

UPLC-MS/MS Conditions:

-

Column: A C18 column (e.g., ACQUITY UPLC HSS T3, 2.1 × 100 mm, 1.8 µm).[7]

-

Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

-

Flow Rate: 0.4 mL/min.[7]

-

Column Temperature: 35 °C.[7]

-

Injection Volume: 1 µL.[7]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound should be determined and optimized.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.

-

Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

-

Signaling Pathway Modulation

This compound exerts its biological effects by modulating key intracellular signaling pathways, particularly those involved in inflammation and cell survival.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway is a crucial regulator of cell growth, proliferation, and survival. This compound has been shown to upregulate this pathway, which can contribute to its protective effects in certain cellular contexts.[8]

Figure 1: this compound upregulates the PI3K/Akt signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammatory responses. This compound has been demonstrated to inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects.[8]

Figure 2: this compound inhibits the NF-κB signaling pathway.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential. Its presence in readily available medicinal plants like Glycyrrhiza glabra and Glycyrrhiza inflata makes it an attractive candidate for further research and development. The methodologies outlined in this guide provide a solid foundation for the isolation, quantification, and biological evaluation of this intriguing retrochalcone. A deeper understanding of its mechanism of action, particularly its modulation of the PI3K/Akt and NF-κB signaling pathways, will be instrumental in unlocking its full potential in the development of novel therapeutics for a range of diseases. Further quantitative studies are warranted to establish a more precise understanding of its abundance in various licorice species and cultivars.

References

- 1. Natural Chalcones in Chinese Materia Medica: Licorice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cipherskincare.com [cipherskincare.com]

- 3. mdpi.com [mdpi.com]

- 4. Licocalchone-C Extracted from Glycyrrhiza Glabra Inhibits Lipopolysaccharide-Interferon-γ Inflammation by Improving Antioxidant Conditions and Regulating Inducible Nitric Oxide Synthase Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Hepatic metabolism of licochalcone A, a potential chemopreventive chalcone from licorice (Glycyrrhiza inflata), determined using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Biological Effect of Licochalcone C on the Regulation of PI3K/Akt/eNOS and NF-κB/iNOS/NO Signaling Pathways in H9c2 Cells in Response to LPS Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Licoagrochalcone C Biological Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Licoagrochalcone C, a flavonoid derived from the roots of Glycyrrhiza inflata, has demonstrated a range of biological activities, including anti-inflammatory and anticancer properties. The identification of its molecular targets is crucial for understanding its mechanism of action and for the development of novel therapeutics. This technical guide provides an in-depth overview of the in silico prediction of biological targets for this compound. It details the computational methodologies employed, presents predicted protein targets and their associated signaling pathways, and outlines experimental protocols for validation.

Introduction to In Silico Target Prediction

In silico target prediction, also known as target fishing or reverse pharmacology, is a computational approach to identify the biological targets of a small molecule.[1][2] This methodology has become an indispensable tool in early-stage drug discovery, offering a time and cost-effective alternative to traditional experimental screening methods.[3] By leveraging the vast amount of publicly available biological and chemical data, these computational techniques can predict potential protein-ligand interactions, elucidate mechanisms of action, and identify potential off-target effects.[1][2]

The primary approaches in in silico target prediction can be broadly categorized as either ligand-based or structure-based.

-

Ligand-based methods rely on the principle that structurally similar molecules are likely to have similar biological activities. These methods compare the query molecule (this compound) against databases of compounds with known protein targets.

-

Structure-based methods , such as reverse docking, involve screening a library of protein structures to identify those that can physically bind to the query molecule with high affinity.[4]

This guide will focus on the application of these methods to predict the biological targets of this compound.

Methodologies for In Silico Target Prediction

A variety of computational methods can be employed to predict the biological targets of this compound. The general workflow for such a study is depicted below.

References

- 1. Licochalcone C Inhibits the Growth of Human Colorectal Cancer HCT116 Cells Resistant to Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inverse Molecular Docking as a Novel Approach to Study Anticarcinogenic and Anti-Neuroinflammatory Effects of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer effects of licochalcones: A review of the mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer effects of licochalcones: A review of the mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Mechanisms of Licoagrochalcone C: A Preliminary Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Licoagrochalcone C, a flavonoid isolated from licorice root (Glycyrrhiza glabra), has emerged as a compound of interest for its potential therapeutic applications. Preliminary studies have begun to elucidate its mechanism of action, pointing towards significant anti-inflammatory and antioxidant properties. This technical guide provides an in-depth overview of the initial research, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanisms of Action: Anti-Inflammatory and Antioxidant Effects

This compound's primary mechanisms of action identified in preliminary studies revolve around its ability to modulate key signaling pathways involved in inflammation and oxidative stress. The two principal pathways investigated are the NF-κB and the PI3K/Akt/eNOS signaling cascades. Furthermore, its role in enhancing the cellular antioxidant defense system has been highlighted.

Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. In inflammatory conditions, the activation of NF-κB leads to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO), a key inflammatory mediator.

Studies in lipopolysaccharide (LPS)-stimulated H9c2 cardiomyocytes have demonstrated that this compound can effectively suppress the NF-κB pathway.[1][2] Treatment with this compound was found to repress the nuclear translocation of the p65 subunit of NF-κB, a critical step in its activation.[2] This inhibition, in turn, leads to a downstream reduction in the expression of iNOS and other inflammatory molecules such as Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1).[1]

Activation of the PI3K/Akt/eNOS Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is crucial for cell survival and function. A downstream effector of this pathway is endothelial nitric oxide synthase (eNOS), which produces NO that has protective effects in the cardiovascular system.

In the same H9c2 cell model, this compound was shown to upregulate the PI3K/Akt/eNOS signaling pathway.[1] Treatment with this compound led to increased phosphorylation of PI3K, Akt, and eNOS, indicating their activation.[1] The activation of this protective pathway is significant as it has been shown to negatively regulate the pro-inflammatory NF-κB pathway in certain cell types.[1] The protective effects of this compound were blocked by a specific PI3K inhibitor, LY294002, confirming the essential role of this pathway in its mechanism of action.[1]

Enhancement of Antioxidant Defenses

Oxidative stress is a key contributor to inflammation and cellular damage. This compound has demonstrated the ability to bolster the cellular antioxidant network. In a study using THP-1 human monocytic cells stimulated with LPS and interferon-γ (IFN-γ), this compound treatment led to a modulation of the activity of key antioxidant enzymes.[3] Specifically, it influenced the activity of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[3] By enhancing the activity of these enzymes, this compound helps to reduce the levels of reactive oxygen species (ROS), thereby mitigating oxidative damage.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on this compound.

Table 1: Effect of this compound on Protein Expression in LPS-Stimulated H9c2 Cells

| Protein | Treatment | Concentration of this compound | Outcome |

| p-PI3K | LPS | 25 µM | Increased phosphorylation compared to LPS alone[1] |

| p-Akt | LPS | 25 µM | Increased phosphorylation compared to LPS alone[1] |

| p-eNOS | LPS | 25 µM | Increased phosphorylation compared to LPS alone[1] |

| p-p65 NF-κB (nuclear) | LPS | 25 µM | Decreased nuclear protein levels compared to LPS alone[3] |

| iNOS | LPS | 25 µM | Decreased expression compared to LPS alone[3] |

| ICAM-1 | LPS | 25 µM | Decreased expression compared to LPS alone[1] |

| VCAM-1 | LPS | 25 µM | Decreased expression compared to LPS alone[1] |

Table 2: Effect of this compound on Antioxidant Enzyme Activity in LPS+INF-γ-Stimulated THP-1 Cells

| Enzyme | Treatment | Concentration of this compound | Outcome |

| Superoxide Dismutase (SOD) | LPS + INF-γ | 50 µM | Modulated activity[3] |

| Catalase (CAT) | LPS + INF-γ | 50 µM | Modulated activity[3] |

| Glutathione Peroxidase (GPx) | LPS + INF-γ | 50 µM | Modulated activity[3] |

Experimental Protocols

This section details the methodologies used in the key experiments cited in this guide.

Cell Culture and Treatment (H9c2 Cardiomyocytes)

-

Cell Line: H9c2 cells, a clonal cell line derived from embryonic rat heart tissue, were used.[1]

-

Culture Medium: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[1]

-

Culture Conditions: Cells were maintained in a humidified atmosphere of 5% CO2 at 37°C.[1]

-

Treatment Protocol: H9c2 cells were seeded onto culture plates. For inflammatory stimulation, cells were treated with lipopolysaccharide (LPS) at a concentration of 10 µg/mL for 24 hours. In experimental groups, cells were pre-treated with this compound (25 µM) for 30 minutes before the addition of LPS.[1][3] In experiments involving the PI3K inhibitor, cells were pre-treated with LY294002 (10 µM) for 60 minutes prior to this compound and LPS treatment.[2]

Western Blot Analysis

-

Objective: To determine the expression levels of specific proteins involved in the NF-κB and PI3K/Akt/eNOS signaling pathways.

-

Cell Lysis: After treatment, cells were harvested and lysed to extract total cellular proteins.

-

Protein Quantification: The concentration of the extracted proteins was determined using a standard protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., p-PI3K, p-Akt, p-eNOS, p-p65 NF-κB, iNOS, ICAM-1, VCAM-1, and β-actin as a loading control).

-

Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands was quantified using densitometry software, and the results were normalized to the loading control (β-actin).[3]

Antioxidant Enzyme Activity Assays

-

Objective: To measure the activity of key antioxidant enzymes (SOD, CAT, and GPx).

-

Sample Preparation: THP-1 cells were treated with LPS and IFN-γ in the presence or absence of this compound. After treatment, cell lysates were prepared.

-

Superoxide Dismutase (SOD) Activity Assay: SOD activity was measured based on its ability to inhibit the photochemical reduction of nitroblue tetrazolium (NBT). One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate. The absorbance is measured spectrophotometrically at 560 nm.

-

Catalase (CAT) Activity Assay: CAT activity was determined by monitoring the decomposition of hydrogen peroxide (H2O2) at 240 nm. The rate of decrease in absorbance is proportional to the CAT activity.

-

Glutathione Peroxidase (GPx) Activity Assay: GPx activity was measured by a coupled reaction with glutathione reductase. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.

Visualizing the Molecular Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways modulated by this compound.

Figure 1: this compound's dual mechanism of action in inflammatory signaling.

Figure 2: this compound's modulation of the antioxidant enzyme network.

Conclusion and Future Directions

The preliminary studies on this compound provide a strong foundation for its potential as a therapeutic agent, particularly in the context of inflammatory and oxidative stress-related diseases. Its ability to dually modulate the pro-inflammatory NF-κB pathway and the protective PI3K/Akt/eNOS pathway, in addition to enhancing the cellular antioxidant defense system, makes it a promising candidate for further investigation.

Future research should focus on:

-

In vivo studies: To validate the in vitro findings and to assess the efficacy, pharmacokinetics, and safety of this compound in animal models of disease.

-

Dose-response studies: To determine the optimal therapeutic concentrations of this compound.

-

Elucidation of further mechanisms: To explore other potential molecular targets and signaling pathways affected by this compound.

-

Clinical trials: To ultimately evaluate the therapeutic potential of this compound in human diseases.

This technical guide serves as a comprehensive summary of the current understanding of this compound's mechanism of action, providing a valuable resource for researchers and professionals in the field of drug discovery and development.

References

Pharmacological Profile of Licoagrochalcone C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licoagrochalcone C is a retrochalcone, a type of flavonoid, predominantly isolated from the roots of Glycyrrhiza inflata, a species of licorice. As a member of the chalcone family, it is characterized by an open-chain C6-C3-C6 backbone and has emerged as a compound of significant interest in pharmacological research. Initial screening studies have revealed a diverse bioactivity profile for this compound, encompassing antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the initial pharmacological screening of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and development.

Antimicrobial Profile

Initial screenings have established this compound as a potent antibacterial agent, particularly against Gram-positive bacteria, including drug-resistant strains.[1] Its activity also extends to certain mycobacteria and Helicobacter pylori.[1]

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound has been quantified through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC50) values.

| Table 1: Antibacterial Activity of this compound | |

| Bacterial Strain | MIC (µg/mL) [1] |

| Staphylococcus aureus (MSSA, ATCC 6538) | 12.5 |

| Staphylococcus aureus (MRSA, ATCC BAA44) | 12.5 |

| Staphylococcus epidermidis (ATCC 14990) | 6.2 |

| Enterococcus faecalis (ATCC 1299) | 25.0 |

| Streptococcus pneumoniae (ATCC 49619) | 50.0 |

| Helicobacter pylori | 25.0 |

| Mycobacterium smegmatis (ATCC 14468) | 36.2 |

| Mycobacterium abscessus (ATCC 19977) | 125 |

| Mycobacterium fortuitum (ATCC 6841) | 125 |

| Pseudomonas aeruginosa (ATCC 27853) | > 400 |

| Klebsiella pneumoniae (ATCC 700603) | > 400 |

| Escherichia coli (ATCC 25922) | > 400 |

| Table 2: Antibiofilm Activity of this compound | |

| Bacterial Strain | MBIC50 (µg/mL) [1] |

| Staphylococcus aureus (MSSA) | 6.25 |

| Staphylococcus aureus (MRSA) | 6.25 |

Experimental Protocols

The MIC is determined using the broth microdilution method following established guidelines.

-

Bacterial Preparation: Bacterial strains are cultured in an appropriate broth (e.g., Mueller-Hinton Broth) to achieve a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: this compound is serially diluted in the broth across a 96-well microplate.

-

Inoculation and Incubation: The prepared bacterial suspension is added to each well. The plates are then sealed and incubated at 37°C for 24 hours.[1]

-

Endpoint Determination: After incubation, a viability indicator, such as resazurin (0.02% aqueous solution), is added to each well. A color change (e.g., from blue to pink) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.[1]

Caption: Workflow diagram for the Minimum Inhibitory Concentration (MIC) assay.

Anticancer Profile

This compound has demonstrated cytotoxic effects against various human cancer cell lines, with a notable activity against colorectal cancer, including oxaliplatin-resistant cells.[2] Its anticancer mechanisms involve the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).

Quantitative Anticancer Data

The cytotoxic potential of this compound is typically expressed as the half-maximal inhibitory concentration (IC50).

| Table 3: Cytotoxic Activity of this compound against Cancer Cell Lines | ||

| Cell Line | Cancer Type | IC50 Value |

| HCT116 | Colorectal Carcinoma | 16.6 µM[2] |

| HCT116-OxR | Oxaliplatin-Resistant Colorectal Carcinoma | 19.6 µM[2] |

| HepG2 | Liver Carcinoma | 50.8 µM |

| HN22 | Oral Squamous Carcinoma | 23.1 µM |

| T24 | Bladder Carcinoma | 68% inhibition at 45 µg/mL |

| MCF7 | Breast Carcinoma | 47% inhibition at 45 µg/mL |

| A549 | Lung Carcinoma | 40% inhibition at 45 µg/mL |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^4 cells/mL) and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound for specified time periods (e.g., 24 and 48 hours).[2]

-

MTT Addition: The medium is removed, and a fresh medium containing MTT (e.g., 1 mg/mL) is added to each well. The plates are incubated for 4 hours to allow for the conversion of MTT into formazan crystals by viable cells.

-

Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is calculated from the dose-response curve.

Caption: General workflow for in vitro anticancer activity screening.

Anti-inflammatory Profile

This compound exhibits anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. Studies have shown its ability to attenuate the inflammatory cascade induced by stimuli like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).[1] This is achieved primarily through the down-regulation of inducible nitric oxide synthase (iNOS) expression and activity via inhibition of the NF-κB pathway.[1] While specific IC50 values for nitric oxide production or cytokine inhibition are not extensively reported in initial screening literature, its mechanistic effects are well-documented.

Experimental Protocols

This assay measures nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

-

Cell Culture and Stimulation: Macrophage cell lines (e.g., THP-1) are cultured and stimulated with inflammatory agents like LPS and IFN-γ in the presence or absence of this compound for 24 hours.[1]

-

Sample Collection: The cell culture supernatant is collected.

-

Griess Reaction: An equal volume of Griess reagent (typically a mixture of sulfanilamide in phosphoric acid and N-1-napthylethylenediamine dihydrochloride) is added to the supernatant.

-

Incubation and Measurement: The mixture is incubated at room temperature for 10-15 minutes in the dark. The formation of a purple azo compound is measured spectrophotometrically at ~540 nm. The quantity of nitrite is determined using a sodium nitrite standard curve.

Modulation of Signaling Pathways

The pharmacological activities of this compound are underpinned by its ability to interact with and modulate critical intracellular signaling cascades.

NF-κB Signaling Pathway

This compound has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation. In response to inflammatory stimuli like LPS, this compound can block the nuclear translocation of the p65 subunit of NF-κB.[2] This prevents the transcription of pro-inflammatory genes, including iNOS, thereby reducing the production of nitric oxide.[1]

Caption: this compound inhibits the translocation of NF-κB to the nucleus.

PI3K/Akt Signaling Pathway

This compound positively modulates the PI3K/Akt pathway, which is crucial for cardiomyocyte function and survival.[2] In inflammatory conditions like sepsis, where this pathway is often suppressed, this compound can promote the phosphorylation of Akt. This, in turn, can lead to the activation of endothelial nitric oxide synthase (eNOS), which produces physiological amounts of NO that are protective for endothelial function.[2]

Caption: this compound promotes the activation of the pro-survival PI3K/Akt/eNOS pathway.

MAPK Signaling Pathway

The anticancer effects of this compound are also mediated by the modulation of Mitogen-Activated Protein Kinase (MAPK) signaling. Treatment with this compound induces the generation of ROS in colorectal cancer cells, which leads to the phosphorylation and activation of JNK and p38 kinases.[2] This activation of stress-related MAPK pathways contributes to the induction of apoptosis.[2]

Caption: this compound induces apoptosis via ROS-mediated activation of JNK/p38 MAPK.

Conclusion

Initial pharmacological screenings reveal this compound as a promising natural compound with a multi-faceted activity profile. Its potent antibacterial effects against clinically relevant Gram-positive bacteria, coupled with significant cytotoxicity towards various cancer cell lines, highlight its therapeutic potential. Furthermore, its ability to modulate fundamental signaling pathways such as NF-κB, PI3K/Akt, and MAPK provides a mechanistic basis for its observed anti-inflammatory and anticancer activities. The data and protocols presented in this guide serve as a foundational resource for researchers and professionals in drug development, encouraging further investigation into the therapeutic applications of this compound.

References

- 1. Licocalchone-C Extracted from Glycyrrhiza Glabra Inhibits Lipopolysaccharide-Interferon-γ Inflammation by Improving Antioxidant Conditions and Regulating Inducible Nitric Oxide Synthase Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Effect of Licochalcone C on the Regulation of PI3K/Akt/eNOS and NF-κB/iNOS/NO Signaling Pathways in H9c2 Cells in Response to LPS Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Extraction and Purification of Licoagrochalcone C from Glycyrrhiza Root

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the extraction, purification, and analysis of Licoagrochalcone C from licorice root, intended for research and drug development applications.

Introduction

This compound is a retrochalcone found in the roots of licorice species such as Glycyrrhiza glabra and Glycyrrhiza inflata. This flavonoid has garnered interest for its potential pharmacological activities. However, its low natural abundance presents a significant challenge for isolation and subsequent research.[1] This application note details a robust laboratory-scale protocol for the extraction and purification of this compound, based on established methodologies. It also provides a framework for the analytical quantification of the compound.

Overview of Extraction Workflow

The overall process involves the preparation of the raw plant material, a multi-step liquid-liquid extraction to isolate the chalcone-containing fraction, followed by chromatographic purification and analytical verification.

Caption: Workflow for this compound extraction and purification.

Comparison of Extraction Methodologies

While a specific protocol for this compound is detailed below, various methods are employed for extracting flavonoids from licorice root. The choice of solvent and technique significantly impacts the profile of extracted compounds.[2] Quantitative yield data for this compound is scarce in scientific literature, reflecting its low concentration. The table below compares the parameters of the primary method for this compound with other common flavonoid extraction techniques.

| Method | Primary Extraction Solvent(s) | Key Parameters | Target Compounds | Reference |

| Boiling Water Extraction | 1. Distilled Water2. n-Hexane (defatting)3. Dichloromethane | Temp: 100°CTime: 2.5 hoursMulti-step liquid-liquid extraction | This compound | [3] |

| Ethanol Reflux | 40-80% Ethanol/Water | Temp: 40-50°CTime: 3-6 hours | Licochalcone A | |

| Methanol Percolation | Anhydrous Methanol | Room TemperaturePercolation speed: 5 ml/min | Licochalcone A | |

| Ultrasound-Assisted Extraction (UAE) | Water or Ethanol/Water mixtures | Freq: 35-40 kHzTemp: 30-70°CTime: 20-60 min | Glycyrrhizin, Phenolics | [4] |

| Microwave-Assisted Extraction (MAE) | Ethanol | Reduced time and solvent volume | General Flavonoids | [2] |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the extraction, purification, and analysis of this compound.

Materials and Reagents

-

Dried roots of Glycyrrhiza glabra

-

Liquid Nitrogen

-

Distilled Water (dH₂O)

-

n-Hexane (ACS Grade)

-

Dichloromethane (CH₂Cl₂, ACS Grade)

-

Chloroform (ACS Grade)

-

Ethyl Acetate (ACS Grade)

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Formic Acid (ACS Grade)

-

Silica Gel (for column chromatography, 60-120 mesh)

-

TLC Plates (Silica gel 60 F₂₅₄)

-

This compound standard (purity >98%)

Protocol 1: Extraction of this compound

This protocol is adapted from the method described by Franceschelli et al. (2011), based on the work of Yoon et al.[3]

-

Sample Preparation: Weigh 2 kg of dried Glycyrrhiza glabra roots. Using a mortar and pestle, grind the roots into a fine powder in liquid nitrogen to prevent degradation of thermolabile compounds.

-

Aqueous Extraction: Transfer the powdered root to a large-capacity flask. Add 4 L of boiling distilled water and maintain the extraction for 2.5 hours with occasional stirring.

-

Filtration: After 2.5 hours, filter the mixture to separate the aqueous extract from the plant residue.

-

Repeat Extraction: Return the plant residue to the flask and perform a second extraction with another 4 L of boiling distilled water for 2.5 hours. Filter and combine this second aqueous extract with the first.

-

Defatting: Cool the combined aqueous extract to room temperature. Transfer the extract to a large separatory funnel and add 2 L of n-hexane. Shake vigorously and allow the layers to separate. Discard the upper n-hexane layer, which contains fatty acids and other nonpolar compounds.

-

Dichloromethane Extraction: To the remaining aqueous layer, add 2 L of dichloromethane. Shake vigorously and allow the layers to separate. Collect the lower dichloromethane layer.

-

Repeat Dichloromethane Extraction: Repeat the extraction of the aqueous layer two more times with 2 L of dichloromethane each time.

-

Concentration: Combine the three dichloromethane extracts. Evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract containing this compound.

Protocol 2: Purification by Silica Gel Column Chromatography

-

Column Packing: Prepare a slurry of silica gel in n-hexane. Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the dried crude extract from step 8 of Protocol 4.2 in a minimal amount of chloroform. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.

-

Elution: Begin elution with a solvent system of n-hexane:ethyl acetate:methanol (2:1:0.1, v/v/v) .

-

Fraction Collection: Collect fractions of the eluate and monitor the presence of this compound using Thin Layer Chromatography (TLC) against a reference standard.

-

Pooling and Evaporation: Combine the fractions that show a pure spot corresponding to this compound. Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified compound.

Protocol 3: Analytical Quantification by UPLC-MS/MS

The following parameters are suggested for the quantification of this compound and can be adapted from methods used for similar chalcones like Licochalcone A.

-

Instrumentation: UPLC system coupled with a triple quadrupole mass spectrometer (MS/MS).

-

Column: Acquity UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm).

-

Mobile Phase:

-

A: Water with 0.1% Formic Acid

-

B: Acetonitrile with 0.1% Formic Acid

-

-

Gradient Elution: A typical gradient might run from 5-10% B to 95% B over several minutes to ensure separation of related flavonoids.

-

Flow Rate: 0.4 - 0.6 mL/min.

-

Column Temperature: 40°C.

-

Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (must be optimized).

-

Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Precursor and product ions for this compound must be determined by infusing a pure standard.

Summary

This application note provides a comprehensive and detailed protocol for the extraction and purification of this compound from licorice root. The boiling water and dichloromethane extraction method is effective for initial isolation, while silica gel chromatography is crucial for purification. Due to the compound's low natural yield, precise analytical techniques like UPLC-MS/MS are essential for accurate quantification. This guide serves as a foundational method for researchers seeking to isolate this compound for further pharmacological investigation.

References

- 1. Licocalchone-C Extracted from Glycyrrhiza Glabra Inhibits Lipopolysaccharide-Interferon-γ Inflammation by Improving Antioxidant Conditions and Regulating Inducible Nitric Oxide Synthase Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Hepatic metabolism of licochalcone A, a potential chemopreventive chalcone from licorice (Glycyrrhiza inflata), determined using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of Licoagrochalcone C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licoagrochalcone C, a flavonoid isolated from the roots of Glycyrrhiza species, has demonstrated significant potential as an anticancer agent. Its cytotoxic effects against various cancer cell lines are attributed to the induction of apoptosis and cell cycle arrest through the modulation of several key signaling pathways. These application notes provide detailed protocols for assessing the cytotoxicity of this compound using common cell-based assays: MTT, LDH, and Annexin V/PI staining. Furthermore, a summary of its reported cytotoxic activity and an overview of the implicated signaling pathways are presented to facilitate further research and drug development efforts.

Quantitative Data Summary

The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| KYSE 30 | Esophageal Squamous Cell Carcinoma | 28 | [1] |

| KYSE 70 | Esophageal Squamous Cell Carcinoma | 36 | [1] |

| KYSE 410 | Esophageal Squamous Cell Carcinoma | 19 | [1] |

| KYSE 450 | Esophageal Squamous Cell Carcinoma | 28 | [1] |

| KYSE 510 | Esophageal Squamous Cell Carcinoma | 26 | [1] |

| HCT116 | Colorectal Carcinoma | 16.6 | |

| HCT116-OxR | Oxaliplatin-Resistant Colorectal Carcinoma | 19.6 | |

| HN22 | Oral Squamous Cell Carcinoma | Not specified | [2] |

| HSC4 | Oral Squamous Cell Carcinoma | Not specified | [2] |

Signaling Pathways Implicated in this compound Cytotoxicity

This compound exerts its cytotoxic effects by modulating multiple intracellular signaling pathways, leading to apoptosis and cell cycle arrest. The primary pathways identified are the ROS/MAPK, PI3K/Akt, and JAK2/STAT3 pathways.[2][3][4][5]

Caption: Signaling pathways affected by this compound leading to cytotoxicity.

Experimental Protocols

The following are detailed protocols for commonly used cell-based assays to determine the cytotoxicity of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[6][7][8]

Workflow:

Caption: MTT assay workflow for cytotoxicity assessment.

Materials:

-

96-well flat-bottom plates

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well (final concentration of 0.5 mg/mL).

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well to dissolve the crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[9][10][11][12][13]

Workflow:

Caption: LDH assay workflow for cytotoxicity assessment.

Materials:

-

96-well flat-bottom plates

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

-

Lysis buffer (provided in the kit for maximum LDH release control)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for background control (medium only), vehicle control, experimental samples, and a maximum LDH release control.

-

Incubation: Incubate the plate for the desired treatment period.

-

Maximum LDH Release Control: Approximately 45 minutes before the end of the incubation period, add 10 µL of lysis buffer to the maximum LDH release control wells.

-

Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatants. Mix gently by tapping the plate.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

-

% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

-

Spontaneous LDH release is the absorbance from the vehicle control wells.

-

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3][4][5]

Workflow:

Caption: Annexin V/PI apoptosis assay workflow.

Materials:

-

6-well plates or T25 flasks

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and treat with this compound as described previously.

-

Cell Harvesting: After the treatment period, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5-10 µL of PI to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive (less common)

-

Conclusion

The provided protocols offer robust methods for characterizing the cytotoxic effects of this compound. By employing these assays, researchers can quantify its potency against various cancer cell lines and gain insights into the mechanisms of cell death. The summarized data and signaling pathway overview serve as a valuable resource for guiding future investigations into the therapeutic potential of this promising natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Licochalcone C induced apoptosis in human oral squamous cell carcinoma cells by regulation of the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Anticancer effects of licochalcones: A review of the mechanisms [frontiersin.org]

- 4. Licochalcone C Inhibits the Growth of Human Colorectal Cancer HCT116 Cells Resistant to Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Effect of Licochalcone C on the Regulation of PI3K/Akt/eNOS and NF-κB/iNOS/NO Signaling Pathways in H9c2 Cells in Response to LPS Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Licochalcone H Induces Cell Cycle Arrest and Apoptosis in Human Skin Cancer Cells by Modulating JAK2/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Licochalcone A induces autophagy through PI3K/Akt/mTOR inactivation and autophagy suppression enhances Licochalcone A-induced apoptosis of human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Licochalcone H Induces Cell Cycle Arrest and Apoptosis in Human Skin Cancer Cells by Modulating JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Licoagrochalcone C: Application Notes and Protocols for Investigating Antibacterial Activity Against MRSA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antibacterial properties of Licoagrochalcone C against Methicillin-Resistant Staphylococcus aureus (MRSA). This document includes a summary of its known biological activities, detailed protocols for key experimental assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound is a retrochalcone that has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. Its efficacy against MRSA, a significant public health concern due to its resistance to multiple antibiotics, makes it a compound of interest for further investigation and potential drug development. The primary mechanism of action for this compound appears to be the disruption of the bacterial cell membrane[1].

Quantitative Data Summary

The following tables summarize the known quantitative data for the antibacterial activity of this compound against MRSA.

Table 1: Minimum Inhibitory and Bactericidal Concentrations

| Compound | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| This compound | MRSA | 12.5 | Data not available | [1][2] |

| This compound | MSSA | 12.5 | Data not available | [1][2] |

Table 2: Biofilm Inhibition Data

| Compound | Strain | MBIC50 (µg/mL) | Reference |

| This compound | MRSA | 6.25 | [1][2] |

| This compound | MSSA | 6.25 | [1][2] |

Experimental Protocols

Detailed protocols for key experiments to assess the antibacterial activity of this compound against MRSA are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the steps to determine the lowest concentration of this compound that inhibits the visible growth of MRSA (MIC) and the lowest concentration that results in bacterial death (MBC).

Workflow for MIC and MBC Determination

Caption: Workflow for determining MIC and MBC of this compound against MRSA.

Materials:

-

This compound

-

MRSA strain (e.g., ATCC 43300)

-

Mueller-Hinton Broth (MHB)

-

Mueller-Hinton Agar (MHA)

-

Sterile 96-well microtiter plates

-

Sterile culture tubes and plates

-

Spectrophotometer

Procedure:

-